3-Cyclobutyl-1,2-oxazol-5-amine
Overview
Description
3-Cyclobutyl-1,2-oxazol-5-amine is an organic compound . It has a molecular weight of 138.17 .
Synthesis Analysis
The synthesis of oxazolines, including 3-Cyclobutyl-1,2-oxazol-5-amine, has been a topic of interest in recent years . Various synthetic protocols have been developed based on the substrates involved, such as amino alcohols, carboxylic acids, carbonyl compounds, and alkenes .Molecular Structure Analysis
The molecular structure of 3-Cyclobutyl-1,2-oxazol-5-amine is represented by the InChI code1S/C7H10N2O/c8-7-4-6(9-10-7)5-2-1-3-5/h4-5H,1-3,8H2
. Physical And Chemical Properties Analysis
3-Cyclobutyl-1,2-oxazol-5-amine is a powder at room temperature .Scientific Research Applications
Antimycobacterial Activity
A study focused on synthesizing new compounds related to 3-Cyclobutyl-1,2-oxazol-5-amine to evaluate their antimycobacterial activities. Among the synthesized compounds, one demonstrated significant in vitro and in vivo activity against Mycobacterium tuberculosis, including multidrug-resistant strains, with minimal toxicity to Vero cells. This compound was more active than isoniazid, a standard tuberculosis treatment, highlighting its potential for further development as a new antimycobacterial agent (Sriram, Yogeeswari, Dinakaran, & Thirumurugan, 2007).
Synthesis of Cyclobutane Derivatives
Research into the intramolecular amination of nonclassical cyclopropylmethyl cations has led to the development of methods for synthesizing 1-amino-1-hydroxymethylcyclobutane derivatives. This process showcases the chemical versatility of cyclobutyl-based structures, providing a pathway to create compounds with potential relevance in drug development and materials science (Skvorcova, Grigorjeva, & Jirgensons, 2017).
Development of Cyclobutyl Analogues of Nucleosides
Another study focused on the synthesis of cyclobutyl analogs of adenosine and guanosine, key nucleosides in biological systems. Although these analogs did not show antiviral activity, the research contributes to the broader effort to develop novel nucleoside analogs that could potentially offer therapeutic benefits (Boumchita, Legraverend, Bisagni, & Huel, 1990).
Cyclobutyl-Based Ligands in Catalysis
The use of cyclobutyl-based compounds extends into catalysis, where a diphosphinidenecyclobutene ligand was used to enhance the efficiency of copper-catalyzed amination reactions of aryl halides. This application showcases the potential of cyclobutyl derivatives in facilitating complex organic transformations under environmentally benign conditions (Gajare, Toyota, Yoshifuji, & Ozawa, 2004).
Safety And Hazards
The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
While specific future directions for 3-Cyclobutyl-1,2-oxazol-5-amine are not mentioned in the search results, oxazole derivatives have gained attention in the field of medicinal chemistry due to their various biological activities . This suggests potential future research directions in exploring the biological activities of 3-Cyclobutyl-1,2-oxazol-5-amine.
properties
IUPAC Name |
3-cyclobutyl-1,2-oxazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c8-7-4-6(9-10-7)5-2-1-3-5/h4-5H,1-3,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPZWBWQULXMUTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NOC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclobutyl-1,2-oxazol-5-amine | |
CAS RN |
1039833-39-0 | |
Record name | 3-cyclobutyl-1,2-oxazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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